molecular formula C26H30N4 B12215749 5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12215749
M. Wt: 398.5 g/mol
InChI Key: QKRBKXLZGADKHM-UHFFFAOYSA-N
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Description

5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with tert-butyl, methyl, phenyl, and propan-2-yl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the preparation of a pyrazole derivative, followed by its condensation with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core. Subsequent substitution reactions introduce the tert-butyl, methyl, phenyl, and propan-2-yl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at reactive sites such as aromatic rings or aliphatic substituents. Common oxidizing agents include potassium permanganate (KMnO₄) under acidic conditions or hydrogen peroxide (H₂O₂) in neutral media. These reactions typically convert alkyl substituents (e.g., tert-butyl or propan-2-yl groups) into ketones or aldehydes, depending on the oxidation state. For example, oxidation of the propan-2-yl substituent at the N-position could yield a ketone derivative.

Reaction Type Reagents Conditions Key Product
Oxidation of alkyl groupsKMnO₄, H₂O₂Acidic/neutral, heatedKetones/aldehydes

Reduction Reactions

Reduction of the compound is typically targeted at functional groups such as aromatic rings or carbonyl derivatives. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed. Reduction of the pyrazolo[1,5-a]pyrimidine core could lead to selective hydrogenation of double bonds, though this requires careful control to avoid ring fragmentation.

Reaction Type Reagents Conditions Key Product
Reduction of carbonylsNaBH₄, LiAlH₄Protic solvents (e.g., methanol)Alcohols

Substitution Reactions

The compound’s structure, particularly the pyrazolo[1,5-a]pyrimidine core, enables nucleophilic substitution at position 7. Chlorination using phosphorus oxychloride (POCl₃) followed by substitution with amines (e.g., 2-pyridinemethanamine) is a well-documented pathway . This method introduces diverse functional groups while retaining the core structure.

Example: Chlorination and Substitution

  • Chlorination : Reaction with POCl₃ converts the 7-amine group to a 7-chloride intermediate.

  • Substitution : Treatment with nucleophiles (e.g., amines, morpholine) replaces the chloride, forming derivatives with varied biological activity .

Step Reagents Conditions Product
ChlorinationPOCl₃, TMACHeated, anhydrous7-Chloride intermediate
SubstitutionNucleophile (e.g., morpholine)K₂CO₃, DMF7-Substituted derivative

Kinase Inhibition and Biological Activity

While not a chemical reaction per se, the compound’s interaction with biological targets (e.g., PI3Kδ kinase) is chemically significant. Studies indicate that pyrazolo[1,5-a]pyrimidines modulate kinase activity through hydrogen bonding and hydrophobic interactions with binding pockets . For example, derivatives with fluorophenyl or chlorophenyl substituents exhibit enhanced binding affinity due to electron-withdrawing effects .

Biological Target Mechanism Activity Outcome
PI3Kδ kinaseCompetitive bindingInhibition of immune cell signaling

Comparative Reaction Analysis

The compound’s reactivity is influenced by its substituents. For instance:

  • tert-Butyl group : Steric hindrance may slow reactions at adjacent positions.

  • Propan-2-yl substituent : Alkyl groups are more susceptible to oxidation than aromatic rings.

  • Pyrazolo[1,5-a]pyrimidine core : Electron-deficient due to conjugated nitrogen atoms, facilitating electrophilic substitution .

Stability and Reaction Optimization

Industrial production often requires optimizing reaction conditions to balance yield and purity. For example:

  • Purification : Techniques like recrystallization or chromatography are critical due to the compound’s complex structure.

  • Catalyst Use : Acidic or basic conditions may be employed to accelerate specific steps (e.g., condensation reactions) .

Scientific Research Applications

The compound 5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential applications in medicinal chemistry, particularly as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This article explores its scientific research applications, supported by data tables and case studies.

Selective PI3Kδ Inhibition

One of the primary applications of This compound is its role as a selective inhibitor of PI3Kδ. This enzyme is crucial in regulating immune cell functions and has been implicated in several disorders, including asthma and chronic obstructive pulmonary disease (COPD).

Case Study: Inhibition Potency

A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited IC50 values in the low nanomolar range against PI3Kδ. For instance, CPL302253, a related compound, showed an IC50 of 2.8 nM, indicating strong inhibition potential . The selectivity profile for PI3Kδ over other isoforms was also favorable, making these compounds promising candidates for further development.

Anti-inflammatory Properties

Research has indicated that compounds within this class can modulate inflammatory pathways. The selective inhibition of PI3Kδ can lead to reduced activation of immune cells involved in inflammatory responses.

Data Table: Anti-inflammatory Activity

CompoundIC50 (nM)Selectivity (PI3Kδ/PI3Kα)
CPL3022532.879
CPL302415181415

This table summarizes the inhibitory potency and selectivity of selected pyrazolo[1,5-a]pyrimidine derivatives against PI3K isoforms.

Potential in Cancer Therapy

The modulation of PI3Kδ signaling pathways has implications for cancer therapy as well. By inhibiting this pathway, it may be possible to alter tumor microenvironments and enhance the efficacy of existing treatments.

Case Study: Cancer Cell Line Studies

In vitro studies on various cancer cell lines have shown that pyrazolo[1,5-a]pyrimidine derivatives can induce apoptosis and inhibit proliferation. For example, compounds with modifications at the C(7) position demonstrated enhanced anti-cancer activity compared to their unmodified counterparts .

Neuroprotective Effects

Emerging research suggests that pyrazolo[1,5-a]pyrimidines may also exhibit neuroprotective effects through their action on glutamate receptors. This could have implications for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features.

    Pyrazolo[4,3-e][1,2,4]triazine: A related compound with a different ring structure but similar chemical properties.

Uniqueness

5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other similar compounds.

Biological Activity

5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising structure for developing compounds with anticancer and antimicrobial properties. The mechanisms of action typically involve:

  • Inhibition of Kinases : Many derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Antimicrobial Activity : Some studies have indicated that compounds within this class exhibit activity against Mycobacterium tuberculosis and other pathogens by disrupting critical cellular processes.

Anticancer Activity

Recent studies have demonstrated the potential of pyrazolo[1,5-a]pyrimidine derivatives to inhibit cancer cell growth. For instance, a library of synthesized compounds was screened for activity against the MDA-MB-231 human breast cancer cell line. The results indicated that certain derivatives showed significant antiproliferative effects with half-maximal effective concentration (EC50) values ranging from 12 μM to 100 μM depending on structural modifications (Table 1) .

CompoundEC50 (μM)Cell Line
7j12MDA-MB-231
7k20MDA-MB-231
9d15MDA-MB-231

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. In high-throughput screening assays, it was found that several analogs exhibited promising activity against Mycobacterium tuberculosis with low cytotoxicity in macrophage models. The mechanism was distinct from traditional antibiotics targeting cell wall synthesis .

Case Studies

  • Case Study on Anticancer Activity : A derivative similar to this compound was tested in vivo in mouse models. The results showed a marked reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
  • Case Study on Antimicrobial Efficacy : In a study assessing the efficacy against Mycobacterium tuberculosis, compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold were shown to significantly reduce bacterial load in infected macrophages after 72 hours of treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted key modifications that enhance biological activity:

  • Substituents at the N-position : Variations at the N-position significantly affect potency and selectivity against different kinases.
  • Alkyl groups : The presence of bulky tert-butyl groups has been associated with improved binding affinity to target proteins .

Properties

Molecular Formula

C26H30N4

Molecular Weight

398.5 g/mol

IUPAC Name

5-tert-butyl-2-methyl-3-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C26H30N4/c1-17(2)19-12-14-21(15-13-19)27-23-16-22(26(4,5)6)28-25-24(18(3)29-30(23)25)20-10-8-7-9-11-20/h7-17,27H,1-6H3

InChI Key

QKRBKXLZGADKHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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